N-cyclopentyl-1-(3-fluorobenzoyl)indoline-5-sulfonamide

Overview

Description

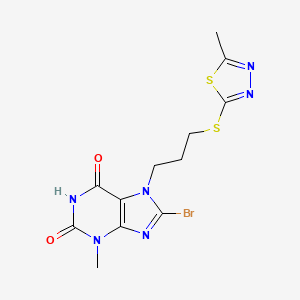

“N-cyclopentyl-1-(3-fluorobenzoyl)indoline-5-sulfonamide” is a type of indoline-5-sulfonamide . Indoline-5-sulfonamides are known to inhibit the activity of carbonic anhydrase (CA) isoforms CA IX and CA XII, which are overexpressed in the extracellular tumor environment . These compounds are effective inhibitors of most families of CAs .

Synthesis Analysis

Indoline-5-sulfonamide analogs were designed and synthesized using a method called scaffold-hopping . The 1-acylated indoline-5-sulfonamides demonstrated inhibitory activity against tumor-associated CA IX and XII . The synthesis of indole derivatives, including sulfonamide-based indole analogs, has been reviewed extensively .Scientific Research Applications

Inhibition of Cancer-Related Carbonic Anhydrases

“N-cyclopentyl-1-(3-fluorobenzoyl)indoline-5-sulfonamide” is a type of indoline-5-sulfonamide . Indoline-5-sulfonamides have been studied for their role in inhibiting cancer-related carbonic anhydrases . Carbonic anhydrases (CA, EC 4.2.1.1) are enzymes whose overexpression and activity can promote the accumulation of protons and acidosis in the extracellular tumor environment . Sulfonamides, including indoline-5-sulfonamides, are effective inhibitors of most families of CAs .

Antiproliferative Activity

Indoline-5-sulfonamides, including “N-cyclopentyl-1-(3-fluorobenzoyl)indoline-5-sulfonamide”, have been shown to exhibit antiproliferative activity . For instance, one study found that 1-acylated indoline-5-sulfonamides demonstrated inhibitory activity against tumor-associated CA IX and XII with KI values up to 132.8 nM and 41.3 nM .

Hypoxia Selectivity

Some indoline-5-sulfonamides exhibit hypoxia selectivity . For example, compound 4f, which is one of the most potent inhibitors of CA IX and XII, exhibits hypoxic selectivity, suppressing the growth of MCF7 cells at 12.9 µM .

Reversal of Chemoresistance

Certain indoline-5-sulfonamides can reverse chemoresistance to doxorubicin of K562/4 with overexpression of P-gp . This suggests that these compounds could potentially be used to enhance the effectiveness of chemotherapy in cancer treatment .

Mechanism of Action

Target of Action

The primary targets of N-cyclopentyl-1-(3-fluorobenzoyl)indoline-5-sulfonamide are the carbonic anhydrase (CA, EC 4.2.1.1) isoforms CA IX and CA XII . These enzymes play a crucial role in maintaining pH balance within cells and are often overexpressed in cancer cells .

Mode of Action

N-cyclopentyl-1-(3-fluorobenzoyl)indoline-5-sulfonamide acts as an inhibitor of CA IX and CA XII . It binds to these enzymes, reducing their activity and thereby disrupting the pH regulation within the cell . This disruption can lead to a buildup of protons and acidosis in the extracellular tumor environment .

Biochemical Pathways

The inhibition of CA IX and CA XII affects the biochemical pathways related to pH regulation and cellular metabolism . By disrupting these pathways, the compound can induce a state of acidosis in the tumor environment, which can inhibit tumor growth and proliferation .

Pharmacokinetics

Its inhibitory activity against ca ix and ca xii suggests that it may have good bioavailability and be able to effectively reach its targets within the body .

Result of Action

The result of the compound’s action is a suppression of tumor growth. In particular, it has been shown to exhibit hypoxic selectivity, suppressing the growth of MCF7 cells . It also causes partial inhibition of hypoxia-induced CA IX expression in A431 skin cancer cells .

Action Environment

The action of N-cyclopentyl-1-(3-fluorobenzoyl)indoline-5-sulfonamide is influenced by the hypoxic conditions often found in tumor environments . Hypoxia can lead to the overexpression of CA IX and CA XII, making them more susceptible to inhibition by the compound . Furthermore, the compound has been shown to reverse chemoresistance to doxorubicin in cells with overexpression of P-glycoprotein , suggesting that it may be effective in overcoming drug resistance in certain types of cancer.

properties

IUPAC Name |

N-cyclopentyl-1-(3-fluorobenzoyl)-2,3-dihydroindole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O3S/c21-16-5-3-4-15(12-16)20(24)23-11-10-14-13-18(8-9-19(14)23)27(25,26)22-17-6-1-2-7-17/h3-5,8-9,12-13,17,22H,1-2,6-7,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPQNGEQEMLCQIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(Cyclopentylamino)sulfonyl]indolinyl 3-fluorophenyl ketone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dichloro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B3410700.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B3410726.png)

![methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B3410729.png)

![N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(3-nitrophenyl)ethanediamide](/img/structure/B3410741.png)

![8-(4-Chlorobenzenesulfonyl)-4-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3410747.png)

![2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-phenylacetamide](/img/structure/B3410751.png)

![(E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-cyano-N-(4-methoxyphenyl)acrylamide](/img/structure/B3410780.png)